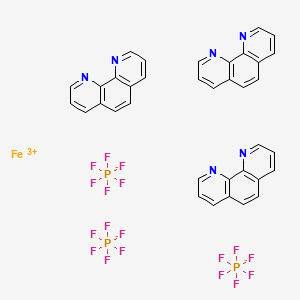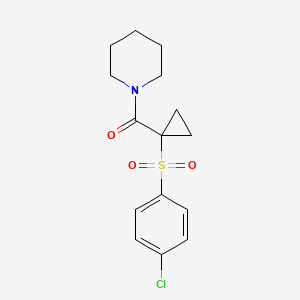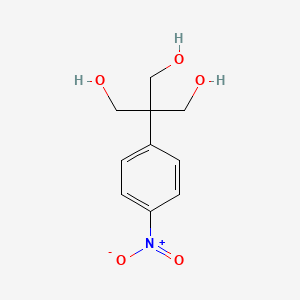
Ironiitris(1,10-phenanthroline)hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ironiitris(1,10-phenanthroline)hexafluorophosphate is a coordination compound with the chemical formula C36H24F6FeN6P It is known for its distinctive structure, where an iron(II) ion is coordinated with three 1,10-phenanthroline ligands, and the complex is stabilized by hexafluorophosphate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ironiitris(1,10-phenanthroline)hexafluorophosphate typically involves the reaction of iron(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate ions. A common method includes dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline. The mixture is then treated with ammonium hexafluorophosphate to precipitate the desired complex. The reaction is usually carried out at room temperature and requires continuous stirring for optimal results .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by maintaining the stoichiometric ratios and reaction conditions used in laboratory preparations. The process involves careful control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ironiitris(1,10-phenanthroline)hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(II) center can be oxidized to iron(III) or reduced to iron(I) under appropriate conditions.
Substitution: The 1,10-phenanthroline ligands can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine or terpyridine under controlled conditions.
Major Products Formed
Oxidation: Iron(III) complexes with altered electronic properties.
Reduction: Iron(I) complexes with different coordination environments.
Substitution: New coordination complexes with modified ligands and properties.
Scientific Research Applications
Ironiitris(1,10-phenanthroline)hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in studies of electron transfer processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ironiitris(1,10-phenanthroline)hexafluorophosphate involves its ability to undergo redox reactions and interact with various molecular targets. The iron(II) center can participate in electron transfer processes, while the 1,10-phenanthroline ligands can intercalate with DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
- Tris(1,10-phenanthroline)iron(II) chloride
- Tris(1,10-phenanthroline)iron(II) sulfate
- Tris(1,10-phenanthroline)iron(II) nitrate
Uniqueness
Ironiitris(1,10-phenanthroline)hexafluorophosphate is unique due to the presence of hexafluorophosphate anions, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in various applications where stability and solubility are critical factors .
Properties
Molecular Formula |
C36H24F18FeN6P3 |
|---|---|
Molecular Weight |
1031.4 g/mol |
IUPAC Name |
iron(3+);1,10-phenanthroline;trihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.3F6P.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChI Key |
UPQCDRPLGCZCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)





